BenchChemオンラインストアへようこそ!

4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

lipophilicity drug-likeness medicinal chemistry

4,7-Dichloro-6-fluoroquinoline-3-carbonitrile is a polyhalogenated quinoline derivative bearing a nitrile group at the 3-position, chloro substituents at positions 4 and 7, and a fluoro substituent at position It is classified within the broader family of 3-cyanoquinolines and is recognized as a versatile synthetic intermediate for constructing kinase inhibitor scaffolds. The compound has been reported to inhibit tyrosine protein kinases, qualifying it as a candidate for anti-tumor drug discovery research.

Molecular Formula C10H3Cl2FN2
Molecular Weight 241.05 g/mol
CAS No. 886362-74-9
Cat. No. B1328959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-6-fluoroquinoline-3-carbonitrile
CAS886362-74-9
Molecular FormulaC10H3Cl2FN2
Molecular Weight241.05 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Cl)N=CC(=C2Cl)C#N
InChIInChI=1S/C10H3Cl2FN2/c11-7-2-9-6(1-8(7)13)10(12)5(3-14)4-15-9/h1-2,4H
InChIKeyOPIVJCMKKAHGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dichloro-6-fluoroquinoline-3-carbonitrile (CAS 886362-74-9): A Halogenated Quinoline-3-carbonitrile Building Block for Kinase-Targeted Medicinal Chemistry


4,7-Dichloro-6-fluoroquinoline-3-carbonitrile is a polyhalogenated quinoline derivative bearing a nitrile group at the 3-position, chloro substituents at positions 4 and 7, and a fluoro substituent at position 6. It is classified within the broader family of 3-cyanoquinolines and is recognized as a versatile synthetic intermediate for constructing kinase inhibitor scaffolds . The compound has been reported to inhibit tyrosine protein kinases, qualifying it as a candidate for anti-tumor drug discovery research . Its molecular formula is C₁₀H₃Cl₂FN₂ with a molecular weight of 241.05 g/mol, and it is commercially available at purities of 97–98% .

Why Generic Substitution of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile Is Not Advisable Without Comparative Physicochemical and Pharmacological Data


Closely related quinoline-3-carbonitrile analogs—such as the non-fluorinated 4,7-dichloroquinoline-3-carbonitrile, the mono-chlorinated 4-chloro-6-fluoroquinoline-3-carbonitrile, and the non-chlorinated 6-fluoroquinoline-3-carbonitrile—differ substantially in their computed lipophilicity (logP), thermal stability (boiling point), and halogen-bonding potential . These physicochemical variations directly impact solubility, metabolic stability, and target-binding affinity within the ATP-binding pocket of kinases . Moreover, the presence of the 4-chloro leaving group in 4,7-dichloro-6-fluoroquinoline-3-carbonitrile enables regioselective nucleophilic aromatic substitution (SNAr) that is not equivalently accessible in des-chloro analogs, making generic inter-change scientifically unjustified without head-to-head comparative data .

Quantitative Differentiation Evidence for 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile Versus Closest Structural Analogs


Computed Lipophilicity (LogP) Comparison: 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile Exhibits Higher LogP Than Non-Fluorinated and Mono-Chlorinated Analogs

4,7-Dichloro-6-fluoroquinoline-3-carbonitrile possesses a computed logP of 3.55, which is higher than that of its non-fluorinated analog 4,7-dichloroquinoline-3-carbonitrile (logP 3.41) and the mono-chlorinated analog 4-chloro-6-fluoroquinoline-3-carbonitrile (logP 2.90), as well as substantially higher than the non-chlorinated analog 6-fluoroquinoline-3-carbonitrile (XlogP 1.7) . The incremental logP increase arises from the combined electron-withdrawing effects of the two chloro substituents and the fluoro substituent, which collectively reduce aqueous solubility and enhance membrane partitioning potential [1].

lipophilicity drug-likeness medicinal chemistry

Thermal Stability Assessed by Boiling Point: 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile Demonstrates the Highest Boiling Point Among Closest Analogs

The boiling point of 4,7-dichloro-6-fluoroquinoline-3-carbonitrile is reported as 387.1 °C at 760 mmHg, exceeding that of 4-chloro-6-fluoroquinoline-3-carbonitrile (351.7 °C) by approximately 35 °C and that of 6-fluoroquinoline-3-carbonitrile (327.3 °C) by approximately 60 °C . The elevated boiling point is attributable to the increased molecular weight and enhanced intermolecular forces conferred by the dual chloro substitution alongside the fluoro group, which collectively raise the enthalpy of vaporization .

thermal stability process chemistry physicochemical characterization

Commercial Purity Benchmarking: 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile Is Offered at 97–98% Purity, Exceeding the 95% Standard for Closest Non-Fluorinated Analog

Commercial suppliers offer 4,7-dichloro-6-fluoroquinoline-3-carbonitrile at purities of 97% (Chemenu) and 98% (ChemScene), whereas the closest non-fluorinated analog 4,7-dichloroquinoline-3-carbonitrile is typically supplied at 95% purity (ChemScene, Chemshuttle) . The higher available purity reduces the burden of in-house purification prior to use in sensitive catalytic or biological assays, where trace halogenated impurities could confound structure-activity relationship (SAR) interpretation .

chemical purity procurement specification quality control

Reported Tyrosine Kinase Inhibitory Activity: 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile Is Documented as a Tyrosine Kinase Inhibitor, Whereas Des-Fluoro and Des-Chloro Analogs Lack Comparable Pharmacological Annotation

According to CymitQuimica product documentation, 4,7-dichloro-6-fluoroquinoline-3-carbonitrile is described as an inhibitor of tyrosine protein kinases with reported specificity for the target kinase class and lack of inhibition of off-target enzymes such as phospholipase A2 and cyclooxygenase . In contrast, the non-fluorinated analog 4,7-dichloroquinoline-3-carbonitrile and the non-chlorinated analog 6-fluoroquinoline-3-carbonitrile do not carry equivalent annotated kinase inhibitory activity from primary vendor or literature sources . The kinase inhibitory property is consistent with the established pharmacophore model of 3-cyanoquinolines, where the nitrile group engages the hinge region of the kinase ATP-binding site via hydrogen bonding [1].

tyrosine kinase inhibition anti-tumor pharmacological activity

Optimal Research and Procurement Scenarios for 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification via Regioselective SNAr at the C-4 Chloro Position

The combination of a reactive C-4 chloro leaving group and a kinase-hinge-binding 3-cyano substituent makes 4,7-dichloro-6-fluoroquinoline-3-carbonitrile an ideal core scaffold for generating focused libraries of 4-aminoquinoline-3-carbonitrile kinase inhibitors through nucleophilic aromatic substitution with primary or secondary amines. The high commercial purity (97–98%) minimizes side reactions from halogenated impurities, while the elevated logP (3.55) suggests the resulting 4-anilino derivatives will maintain favorable membrane permeability . Researchers developing Src-family, EGFR, or CHK1 kinase inhibitors are the primary beneficiaries, as the 3-cyanoquinoline scaffold is a validated pharmacophore for these targets [1].

Process Chemistry: High-Temperature Synthetic Transformations Requiring Thermally Robust Intermediates

With a boiling point of 387.1 °C, 4,7-dichloro-6-fluoroquinoline-3-carbonitrile is the most thermally stable compound among its closest analogs, making it the preferred intermediate for high-temperature reactions such as microwave-assisted coupling, melt-phase nucleophilic substitution, or high-boiling solvent reflux conditions where lower-boiling analogs (e.g., 6-fluoroquinoline-3-carbonitrile at 327.3 °C) would distill or decompose . Process chemists scaling up quinoline-based active pharmaceutical ingredient (API) intermediates should select this compound to ensure thermal integrity during manufacturing [1].

High-Throughput Screening (HTS): Procurement of High-Purity Building Blocks for Reproducible SAR Studies

The availability of 4,7-dichloro-6-fluoroquinoline-3-carbonitrile at 97–98% purity from multiple vendors reduces the need for pre-screening purification, enabling direct use in biochemical and cell-based HTS campaigns. In contrast, the non-fluorinated analog 4,7-dichloroquinoline-3-carbonitrile is typically supplied at 95% purity, introducing a higher risk of impurity-driven false positives or negatives in primary screening . Procurement officers and medicinal chemistry laboratories should prioritize this compound for building block libraries intended for kinase-targeted or antibacterial HTS cascades [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.